Octadecyltrimethoxysilane
Overview
Description
Octadecyltrimethoxysilane is an organosilicon compound with the chemical formula C21H46O3Si . This compound is widely used for its ability to form hydrophobic coatings and self-assembled monolayers. It is particularly valued in various industrial applications due to its ability to modify surfaces and impart water-repellent properties .
Scientific Research Applications
Octadecyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used to create hydrophobic coatings and self-assembled monolayers on various substrates.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of water-repellent coatings, corrosion-resistant materials, and as a coupling agent in composite materials
Mechanism of Action
Target of Action
Octadecyltrimethoxysilane (OTMS), also known as Trimethoxy(octadecyl)silane, is an organosilicon compound . Its primary targets are oxide surfaces, where it places a C18H39SiO3 "cap" . This cap is used for converting hydrophilic surfaces to hydrophobic surfaces .
Mode of Action
OTMS interacts with its targets by forming hydrophobic coatings and self-assembled monolayers . This interaction results in the conversion of hydrophilic surfaces to hydrophobic surfaces, which can be used in certain areas of nanotechnology and analytical chemistry .
Biochemical Pathways
The biochemical pathways affected by OTMS primarily involve the formation of hydrophobic coatings. The compound is sensitive towards water, irreversibly degrading to a siloxane polymer . This process forms a monolayer that can convert hydrophilic surfaces to hydrophobic surfaces .
Result of Action
The result of OTMS’s action is the creation of hydrophobic coatings and self-assembled monolayers . These coatings can be used to modify the properties of various surfaces, making them more suitable for specific applications in nanotechnology and analytical chemistry .
Action Environment
The action of OTMS is influenced by environmental factors. For instance, it is sensitive towards water, irreversibly degrading to a siloxane polymer . In a study, long-term stability in contact with water of organosilane layers formed by OTMS on polished aluminum alloy (AA2024) through dip-coating was studied .
Safety and Hazards
Trimethoxy(octadecyl)silane is very toxic by ingestion, inhalation, or skin absorption . It may also be corrosive to skin and eyes . It is recommended to avoid breathing vapors, mist, or gas. For personal protection, it is advised to wash hands before breaks and at the end of work, and to avoid contact with the eyes and skin .
Future Directions
Trimethoxy(octadecyl)silane is used to functionalize the surface of silica to promote the adhesion with gold nanoparticles (AuNPs) for use in the fabrication of acrylate nanocomposite based photonic devices . It can be coated on silica fiber based epoxy to improve the hydrophobic characteristics and to protect the surface from corrosion .
Relevant Papers
Biochemical Analysis
Biochemical Properties
Trimethoxy(octadecyl)silane plays a significant role in biochemical reactions, particularly in surface modification and functionalization. It interacts with various biomolecules, including enzymes, proteins, and other cellular components. For instance, it can modify the surface of magnetic nanoparticles (Fe2O3), forming a sorbent for the magnetic solid-phase extraction of endocrine disruptors from milk samples . The compound’s ability to form self-assembled monolayers is crucial for developing organic field-effect transistors and other electronic devices .
Cellular Effects
Trimethoxy(octadecyl)silane influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can impact the transport of ions and molecules across the membrane, affecting cellular homeostasis. Furthermore, trimethoxy(octadecyl)silane’s ability to modify surfaces can influence cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering and regenerative medicine .
Molecular Mechanism
At the molecular level, trimethoxy(octadecyl)silane exerts its effects through various binding interactions with biomolecules. The compound can form covalent bonds with silicon oxide surfaces, creating a stable and durable coating. This interaction is facilitated by the hydrolysis of the methoxy groups, leading to the formation of silanol groups that can further condense to form siloxane bonds . Additionally, trimethoxy(octadecyl)silane can interact with proteins and enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethoxy(octadecyl)silane can change over time due to its stability and degradation. The compound is sensitive to water, and its exposure to moisture can lead to irreversible degradation into a siloxane polymer . This degradation can affect the compound’s ability to form stable coatings and self-assembled monolayers. Long-term studies have shown that trimethoxy(octadecyl)silane can maintain its hydrophobic properties and surface modification capabilities for extended periods, making it a reliable tool for various applications .
Dosage Effects in Animal Models
The effects of trimethoxy(octadecyl)silane can vary with different dosages in animal models. At low doses, the compound can effectively modify surfaces and influence cellular processes without causing significant toxicity. At high doses, trimethoxy(octadecyl)silane may exhibit toxic or adverse effects, including inflammation, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize potential risks .
Metabolic Pathways
Trimethoxy(octadecyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its hydrolysis and condensation reactions. The compound’s hydrolysis leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s ability to form stable coatings and self-assembled monolayers. Additionally, trimethoxy(octadecyl)silane can influence metabolic flux and metabolite levels by interacting with cellular components and altering their functions .
Transport and Distribution
Within cells and tissues, trimethoxy(octadecyl)silane is transported and distributed through various mechanisms. The compound’s hydrophobic nature allows it to interact with cell membranes and other lipid-rich structures, facilitating its localization and accumulation in specific cellular compartments. Transporters and binding proteins may also play a role in the compound’s distribution, influencing its bioavailability and activity .
Subcellular Localization
Trimethoxy(octadecyl)silane’s subcellular localization is influenced by its hydrophobic properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, influencing cellular processes such as signaling, metabolism, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyltrimethoxysilane can be synthesized through the reaction of octadecyltrichlorosilane with methanol in the presence of a base. The reaction typically proceeds as follows: [ \text{C18H37SiCl3} + 3 \text{CH3OH} \rightarrow \text{C18H37Si(OCH3)3} + 3 \text{HCl} ]
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of trimethoxy(octadecyl)silane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Octadecyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense to form siloxane polymers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the methoxy groups
Major Products
Siloxane Polymers: Formed through the condensation of silanols.
Functionalized Silanes: Resulting from the substitution of methoxy groups with other functional groups
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(octyl)silane: Similar in structure but with a shorter alkyl chain.
Trimethoxysilane: Lacks the long alkyl chain, making it less hydrophobic.
Octadecyltrichlorosilane: Contains chlorine atoms instead of methoxy groups, making it more reactive .
Uniqueness
Octadecyltrimethoxysilane is unique due to its long alkyl chain, which imparts superior hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring durable water-repellent coatings .
Properties
IUPAC Name |
trimethoxy(octadecyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22-2,23-3)24-4/h5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCYWCVSGPDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
154471-74-6 | |
Record name | Silane, trimethoxyoctadecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154471-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883733 | |
Record name | Octadecyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | n-Octadecyltrimethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16218 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3069-42-9 | |
Record name | Octadecyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3069-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Octadecyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxyoctadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxyoctadecylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTADECYLTRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5R7Q56VX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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